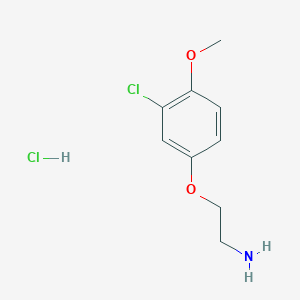

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride

Description

2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride is a substituted phenethylamine derivative characterized by a phenoxy backbone with a chlorine atom at the 3-position and a methoxy group at the 4-position. The ethanamine moiety is protonated as a hydrochloride salt, enhancing its solubility and stability. This compound is structurally analogous to bioactive molecules targeting neurological or metabolic pathways, though its specific applications are less documented in the provided evidence. Its synthesis likely involves nitrone intermediates and acid hydrolysis, as seen in related compounds .

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2.ClH/c1-12-9-3-2-7(6-8(9)10)13-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLONPDRAQIJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCCN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride typically involves the reaction of 3-chloro-4-methoxyphenol with ethylene oxide to form 2-(3-chloro-4-methoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce the corresponding ethanamine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenoxyethanamine derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The ethanamine side chain can interact with various biological pathways, potentially modulating neurotransmitter activity and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological interactions, and synthesis data for 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride and related compounds:

Key Observations

25B-NBOMe and related hallucinogens (e.g., 25C-NBOMe, 25I-NBOMe) share a phenethylamine backbone but feature halogen (Br, Cl, I) and dimethoxy substitutions, enabling potent serotonin receptor binding . The target compound lacks the N-methoxybenzyl group critical for 5-HT₂A affinity.

Synthesis Efficiency :

- The target compound’s synthesis may parallel 3-Chloro-4-Methoxyaniline HCl , which uses nitrone intermediates and acid hydrolysis (38.5% yield) . Lorcaserin HCl employs a more complex route involving Friedel-Crafts alkylation but achieves comparable yields (23.1%) .

Pharmacological Targets :

- Unlike Dopamine HCl (3,4-dihydroxyphenyl substitution) , the target compound’s chloro and methoxy groups reduce catecholaminergic activity but may enhance stability against metabolic degradation.

- 2-(Decyithio)Ethanamine HCl demonstrates how sulfur-containing substituents broaden functionality (e.g., biocidal and anti-corrosion properties) , a feature absent in the target compound.

Analytical and Impurity Profiles :

- Impurities in ethanamine derivatives (e.g., Betahistine HCl ) include pyridine-related byproducts, necessitating HPLC methods for quantification . The target compound’s purity standards would require similar rigorous analysis.

Biological Activity

2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride can be represented as follows:

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 202.67 g/mol

- IUPAC Name : 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride

This compound features a chloro-substituted aromatic ring and an ethanamine moiety, which are critical for its biological activity.

The biological activity of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride primarily involves its interaction with various biological targets.

Target Proteins

- Serotonin Receptors : This compound has been shown to modulate serotonin receptor activity, which is crucial in regulating mood and anxiety.

- Dopamine Receptors : It may also interact with dopamine receptors, influencing neurological pathways associated with reward and motivation.

Mode of Action

The compound acts as a receptor agonist or antagonist , depending on the specific receptor type it interacts with. This dual action can lead to varied physiological effects, including:

- Modulation of neurotransmitter release.

- Alteration of intracellular signaling pathways.

Biological Activity Data

Recent studies have evaluated the biological activities of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride, revealing its potential therapeutic applications.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like effects | Increased serotonin levels | |

| Neuroprotective effects | Reduced neuronal apoptosis | |

| Anti-inflammatory properties | Decreased cytokine production |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Depression Models : In animal models of depression, administration of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain.

- Neuroprotection in Ischemia : Research demonstrated that this compound could protect neurons from ischemic damage by inhibiting apoptotic pathways, suggesting its potential use in stroke therapy.

- Anti-inflammatory Effects : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-(3-Chloro-4-methoxyphenoxy)ethanamine;hydrochloride:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in body tissues, with a preference for neural tissues.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Excreted mainly via urine, with a half-life conducive for daily dosing regimens.

Q & A

Q. What are the standard protocols for synthesizing 2-(3-Chloro-4-methoxyphenoxy)ethanamine hydrochloride, and how do reaction conditions influence purity?

The synthesis typically involves nucleophilic substitution between 3-chloro-4-methoxyphenol derivatives and ethanamine precursors under controlled conditions. Key steps include:

- Reagent selection : Use tert-butyloxycarbonyl (Boc)-protected ethanamine to prevent unwanted side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while inert atmospheres minimize oxidation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) achieves >95% purity. Post-synthesis, confirm purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C4, chloro at C3) and amine protonation .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 246.5 for C₉H₁₂ClNO₂·HCl) .

- X-ray crystallography : Resolves bond angles and salt formation (e.g., HCl interaction with the amine group) .

Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?

The hydrochloride salt increases water solubility (e.g., ~50 mg/mL at 25°C) by forming ionic interactions. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 4°C. For long-term storage, lyophilize and store at -20°C under argon .

Advanced Research Questions

Q. What experimental designs are optimal for assessing receptor-binding affinity and selectivity?

- Radioligand displacement assays : Use tritiated serotonin (5-HT) or dopamine analogs in HEK293 cells expressing human 5-HT₂A or D₂ receptors. Calculate IC₅₀ values via nonlinear regression .

- Selectivity screening : Test against a panel of 50+ GPCRs at 10 μM concentration to identify off-target interactions .

Q. How can researchers optimize synthetic yield while minimizing byproducts like dechlorinated analogs?

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for neuropharmacological activity?

- Substituent variation : Compare analogs with methyl, fluoro, or nitro groups at the 3- or 4-positions (Table 1).

- Functional assays : Measure cAMP accumulation (for adrenergic activity) or calcium flux (for serotonergic effects) .

Table 1 : SAR of Substituent Effects on 5-HT₂A Binding Affinity

| Substituent | Position | IC₅₀ (nM) | Selectivity (vs. D₂) |

|---|---|---|---|

| -Cl | 3 | 12 ± 1.5 | 150-fold |

| -F | 3 | 28 ± 3.2 | 90-fold |

| -OCH₃ | 4 | 45 ± 4.8 | 30-fold |

Q. How should researchers address discrepancies in reported biological activities across studies?

- Batch variability : Characterize impurities via LC-MS; even 2% contamination with dechlorinated analogs can reduce potency by 40% .

- Assay conditions : Standardize cell lines (e.g., CHO vs. HEK293) and buffer pH (7.4 vs. 6.8 alters protonation states) .

Q. What methodologies are suitable for studying metabolic stability and cytochrome P450 interactions?

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS; calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .

- CYP inhibition : Screen against CYP3A4, 2D6, and 2C9 isoforms at 1–10 μM concentrations using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.